5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the amino, carbamoyl, and methoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class may have similar structures but different substituents, leading to variations in their biological activities and applications.
Amino Triazoles: Compounds with similar amino groups may exhibit comparable properties but differ in their overall activity and specificity.
Uniqueness
5-AMINO-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N6O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-amino-1-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-13-7-8-14(2)17(9-13)24-18(28)12-27-20(22)19(25-26-27)21(29)23-11-15-5-4-6-16(10-15)30-3/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
NDFGVILRKJFZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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